molecular formula C7H5ClF3N B112640 2-AMINO-4-CHLOROBENZOTRIFLUORIDE CAS No. 445-14-7

2-AMINO-4-CHLOROBENZOTRIFLUORIDE

Cat. No.: B112640
CAS No.: 445-14-7
M. Wt: 195.57 g/mol
InChI Key: GXMFVMMXHKXSBI-UHFFFAOYSA-N
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Description

2-AMINO-4-CHLOROBENZOTRIFLUORIDE is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Safety and Hazards

5-Chloro-2-(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers

There are several peer-reviewed papers related to 5-Chloro-2-(trifluoromethyl)aniline . These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and applications in organic synthesis.

Mechanism of Action

Target of Action

2-Amino-4-Chlorobenzotrifluoride, also known as 5-Chloro-2-trifluoromethylaniline or 5-Chloro-2-(trifluoromethyl)aniline, is a potent activator of the histone acetyltransferase (HAT) of p300 . The p300 protein is a histone acetyltransferase that regulates transcription via chromatin remodeling and plays a crucial role in many biological processes.

Mode of Action

The compound interacts with its target, the p300 protein, by activating it This activation leads to the acetylation of histones, a process that loosens the DNA structure and allows transcription factors to access the DNA and initiate gene expression

Biochemical Pathways

The activation of p300 by this compound impacts the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By acetylating histones, the DNA structure becomes more relaxed, allowing transcription factors to access the DNA and initiate gene expression. This can have downstream effects on various biological processes, including cell growth, differentiation, and apoptosis.

Result of Action

The activation of p300 by this compound can lead to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are expressed. For example, if genes involved in cell growth are expressed, this could lead to increased cell proliferation. On the other hand, if genes involved in apoptosis are expressed, this could lead to programmed cell death.

Biochemical Analysis

Biochemical Properties

It is known to be a potent activator of the histone acetyltransferase (HAT) of p300 This suggests that it may interact with enzymes and proteins involved in histone modification, a key process in gene expression and DNA repair

Molecular Mechanism

As a HAT activator, it likely exerts its effects at the molecular level by binding to and activating the enzyme p300, leading to increased histone acetylation and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-CHLOROBENZOTRIFLUORIDE can be achieved through several methods. One common method involves the nitration of 2-chloro-5-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline derivative . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 2-chloro-5-(trifluoromethyl)chlorobenzene using ammonia or an amine source under high temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-CHLOROBENZOTRIFLUORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-CHLOROBENZOTRIFLUORIDE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFVMMXHKXSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196199
Record name 5-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-14-7
Record name 5-Chloro-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Aqueous ammonium sulfide (60 g., 52-60%) is added dropwise to a warm (75° C.), stirred ethanol solution of 5-chloro-2-trifluoromethylnitrobenzene (22.6 g., 0.1 mole) and the resulting mixture is heated for four hours at a heating bath temperature of 97° C. and then allowed to cool to room temperature. The reaction mixture is poured into water, and the organic product is extracted with diethyl ether. After washing and drying the ether solution, the ether is removed by evaporation to give 5-chloro-2-trifluoromethylaniline.
[Compound]
Name
ammonium sulfide
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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